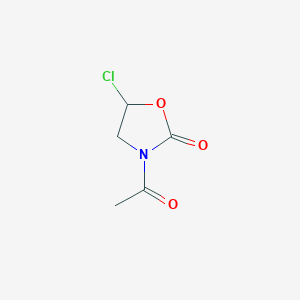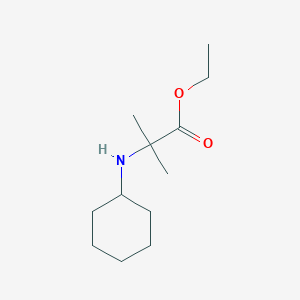![molecular formula C7H3N5O B8754606 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8754606.png)
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an imino and oxo functional group, as well as a carbonitrile group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine derivatives under specific conditions. For instance, the reaction of 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile with formamide under reflux conditions can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .
Análisis De Reacciones Químicas
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imino or oxo groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Due to its potential therapeutic effects, this compound is being investigated for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparación Con Compuestos Similares
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a fused pyrimidine ring system, known for its antiproliferative and kinase inhibitory properties.
Pyrimidine-5-carbonitrile derivatives: These compounds have a similar carbonitrile group and exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imino and oxo functional groups, which contribute to its distinct chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C7H3N5O |
|---|---|
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
2-imino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13) |
Clave InChI |
CXOHWJIYWYQKAT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=N)NC(=O)C2=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B8754558.png)






![3-Ethyl-3-[(4-nitrophenoxy)methyl]oxetane](/img/structure/B8754594.png)



